5-Bromo-4,6-dichloro-2-methylpyrimidine

Description

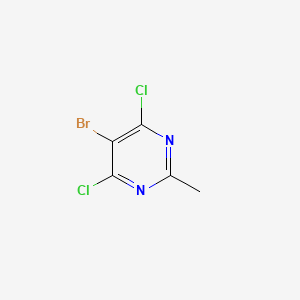

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-4,6-dichloro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrCl2N2/c1-2-9-4(7)3(6)5(8)10-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVJPDWOENRVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-4,6-dichloro-2-methylpyrimidine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHBrClN

- IUPAC Name : this compound

- CAS Number : 1086376-43-3

The compound's structure includes a pyrimidine ring substituted with bromine and chlorine atoms, which contributes to its biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. In one study, various synthesized compounds were screened against Gram-positive and Gram-negative bacteria using the disc diffusion method. The results indicated that these compounds were effective against:

- Staphylococcus aureus

- Bacillus subtilis

- Escherichia coli

- Pseudomonas aeruginosa

The antibacterial activity was quantified using zone of inhibition measurements, indicating that certain derivatives showed enhanced efficacy compared to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. A series of pyrimidine derivatives were evaluated for their cytotoxic effects on various cancer cell lines. Notably:

- Compound 4b demonstrated a growth inhibition (GI) value of 86.28% against the non-small cell lung cancer line HOP-92 at a concentration of 10 µM.

- Compounds 4a and 4h exhibited GI values of 40.87% and 46.14% against colorectal carcinoma (HCT-116) and breast cancer (SK-BR-3) cell lines, respectively .

These findings suggest that modifications to the pyrimidine structure can enhance anticancer activity.

Other Biological Activities

Beyond antibacterial and anticancer effects, this compound and its derivatives have been reported to possess additional pharmacological activities:

- Anti-inflammatory Effects : Some studies indicate that pyrimidine derivatives can exhibit anti-inflammatory properties, making them potential candidates for the treatment of inflammatory diseases .

- Diuretic Activity : Research has suggested that certain compounds within this class may act as diuretics, contributing to their therapeutic profiles in managing hypertension .

- Phosphodiesterase Inhibition : Compounds derived from this pyrimidine have shown promise as phosphodiesterase inhibitors, which are relevant in treating conditions like erectile dysfunction and pulmonary hypertension .

Case Study 1: Antibacterial Evaluation

A study synthesized several derivatives of this compound and tested them against bacterial strains. The results indicated that some derivatives had higher antibacterial activity than traditional antibiotics, suggesting their potential use in clinical applications.

Case Study 2: Anticancer Screening

In a screening using the NCI-60 cell line panel, specific derivatives exhibited promising cytostatic activity across multiple cancer types. This highlights the need for further investigation into their mechanisms of action and potential as chemotherapeutic agents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at C-4 and C-6 are primary sites for nucleophilic substitution due to their activation by adjacent electron-withdrawing groups.

Reaction with Amines

Example:

Treatment with sodium 1-amino-1H-tetrazole-5-thiolate in DMF selectively substitutes the C-4 chlorine, forming 5-[(5-bromo-6-chloropyrimidin-4-yl)amino]-1H-tetrazol-5-thiol as an intermediate. Subsequent cyclization yields pyrimido[5,4-e]tetrazolo[5,1-b] thiadiazines .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium tetrazole-thiolate | DMF, 80°C, 6h | Intermediate 3 (C₉H₆BrClN₈S) | 81–91% |

Mechanistic Insight:

The C-4 position is more reactive than C-6 due to steric hindrance from the adjacent methyl group at C-2 and electronic activation by the bromine at C-5 .

Reaction with Piperidine Derivatives

Substitution at C-6 occurs under harsher conditions. For example, reactions with piperidine or 4-methylpiperazine in THF at reflux replace the C-6 chlorine, forming derivatives with tertiary amines .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 4-Methylpiperazine | THF, reflux, 12h | 1-{[5-Bromo-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]amino}-1H-tetrazole-5-thiol | 83% |

Coupling Reactions

The bromine at C-5 participates in cross-coupling reactions, enabling diversification of the pyrimidine core.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with arylboronic acids introduces aromatic groups at C-5. For example, reaction with 4-bromophenylboronic acid forms biaryl derivatives with retained chlorines at C-4 and C-6 .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 24h | N-[5-(4-Bromophenyl)-pyrimidinyl] | 72% |

Sequential Functionalization

The compound’s multiple halogen atoms allow stepwise modifications:

Step 1: C-4 substitution with morpholine in DMF at 60°C.

Step 2: C-6 substitution with 4-ethylpiperazine under reflux .

| Step | Reagent | Conditions | Position Modified | Yield |

|---|---|---|---|---|

| 1 | Morpholine | DMF, 60°C, 8h | C-4 | 85% |

| 2 | 4-Ethylpiperazine | THF, reflux, 12h | C-6 | 80% |

Biological Activity Correlations

Derivatives of 5-bromo-4,6-dichloro-2-methylpyrimidine exhibit bioactivity:

-

Antibacterial Activity: Compounds like 4f (with 4-ethylpiperazine) showed MIC values of 51 μg/mL against Streptococcus pneumoniae .

-

Anti-inflammatory Potential: Analogous pyrimidines inhibit COX-2 (IC₅₀ = 0.04 μmol), comparable to celecoxib .

Stability and Reactivity Trends

Comparison with Similar Compounds

Structural Analogs and Their Properties

Research Findings and Key Differences

Electronic and Steric Influences

Electron-Withdrawing vs. Electron-Donating Groups :

Crystal Packing and Intermolecular Interactions :

- In 4,6-dichloro-5-methoxypyrimidine, Cl···N interactions (3.094 Å) stabilize the crystal lattice (). Similar effects are expected in the title compound but modified by the methyl group’s steric bulk.

Preparation Methods

Multi-step Bromination and Chlorination Route

One classical approach involves a multi-step reaction starting from 6-methyl-2-(methylthio)pyrimidin-4-ol, involving bromination, acid treatment, and chlorination:

Step 1: Bromination

Introduction of bromine at the 5-position of the pyrimidine ring.Step 2: Acid Treatment

Use of aqueous sulfuric acid to facilitate substitution and activation.Step 3: Chlorination

Treatment with phosphorus oxychloride (POCl3) to introduce chlorine atoms at the 4- and 6-positions.

This route is documented in early pharmaceutical literature (Matsukawa and Ohta, 1950) and is characterized by a three-step reaction sequence with moderate to good yields.

Catalytic Esterification and Cyclization Route (Adapted from Related Pyrimidine Derivatives)

Though this method is described for a closely related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, it provides insight into advanced catalytic processes potentially adaptable for 5-bromo-4,6-dichloro-2-methylpyrimidine:

Step 1: Catalytic Esterification

Starting from p-bromophenylacetic acid, esterification is catalyzed by solid acid catalysts (e.g., sulfate-supported complexes on iron oxide, zirconium oxide, titanium oxide, diatomaceous earth, or silica gel). Methanol is used as the esterifying agent under reflux for 5-6 hours. The solid acid catalyst is easily recoverable, enhancing sustainability and reducing costs.Step 2: Reaction with Dimethyl Carbonate

The methyl ester intermediate reacts with dimethyl carbonate in the presence of sodium methoxide under nitrogen atmosphere at 70-80 °C for 4-8 hours to form a malonic acid diethyl ester intermediate.Step 3: Cyclization

Formamidine hydrochloride is added to the reaction mixture at 20-30 °C for 15-17 hours, facilitating cyclization to a dihydroxypyrimidine intermediate.Step 4: Chlorination

The dihydroxypyrimidine intermediate undergoes chlorination using reagents such as phosphorus oxychloride or phosgene in the presence of bases like N,N-dimethylaniline or N,N-dimethylaminopyridine at 20-105 °C to yield the dichloropyrimidine product.

This method emphasizes green chemistry principles by employing recyclable solid acid catalysts and one-pot reactions to reduce steps and waste.

Comparative Data Table of Preparation Methods

| Parameter | Multi-step Bromination/Chlorination Route | Catalytic Esterification and Cyclization Route |

|---|---|---|

| Starting Material | 6-Methyl-2-(methylthio)pyrimidin-4-ol | p-Bromophenylacetic acid |

| Key Reagents | Bromine, H2SO4, POCl3 | Methanol, solid acid catalyst, dimethyl carbonate, formamidine hydrochloride, POCl3 or phosgene |

| Catalyst | None or acid catalyst (H2SO4) | Solid acid catalyst (sulfate-supported complexes) |

| Reaction Conditions | Multi-step, reflux and heating | Reflux (esterification), 70-80 °C (carbonate reaction), 20-30 °C (cyclization), 20-105 °C (chlorination) |

| Catalyst Recovery | Not applicable | Catalyst is easily separated and recycled |

| Process Complexity | Moderate to high | Reduced steps with one-pot synthesis for intermediates |

| Environmental Impact | Uses corrosive acids, more waste | Improved sustainability with recyclable catalysts |

| Yield | Moderate (not explicitly specified) | Not explicitly specified, but process optimized for cost and resource efficiency |

| References | Matsukawa and Ohta, 1950 | CN Patent CN108997223B, 2018 |

Detailed Research Findings and Notes

The classical bromination/chlorination pathway is well-established but involves corrosive reagents and multiple purification steps, which may increase production costs and environmental burden.

The catalytic esterification and cyclization method introduces a solid acid catalyst that simplifies post-reaction workup and enables catalyst recycling, aligning with green chemistry principles.

The chlorination step can be performed using phosphorus oxychloride or phosgene, with bases such as N,N-dimethylaniline or N,N-dimethylaminopyridine to facilitate substitution on the pyrimidine ring.

The process parameters such as temperature, reaction time, and molar ratios are critical for optimizing yield and purity. For example, the mass ratio of p-bromophenylacetic acid to solid acid catalyst is optimized between 1:0.4-0.6, and molar ratios of intermediates and reagents are carefully controlled.

Post-treatment steps include filtration, washing with methanol-water mixtures, pH adjustment, and drying to isolate intermediates and final products with high purity.

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-4,6-dichloro-2-methylpyrimidine, and what purity validation methods are recommended?

The synthesis of halogenated pyrimidines often involves nucleophilic substitution or catalytic coupling. For this compound, a plausible route starts with a methyl-substituted pyrimidine precursor, followed by sequential halogenation. Evidence from similar compounds (e.g., 5-Bromo-2-chloropyrimidine) suggests using stannous chloride in HCl for nitro-group reduction or bromine/chlorine substitution under controlled conditions . Post-synthesis, purity validation should combine High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity. For example, ¹H/¹³C NMR can resolve methyl and halogen positions, while mass spectrometry (MS) verifies molecular weight (207.46 g/mol as per ) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify methyl groups (δ ~2.5 ppm for CH₃) and aromatic protons.

- X-ray Crystallography : Resolves exact bond angles and molecular packing. For related compounds (e.g., 4,6-Dichloro-5-methoxypyrimidine), intermolecular Cl···N interactions (3.09–3.10 Å) stabilize crystal lattices .

- Mass Spectrometry : Confirms molecular weight (theoretical 207.46 g/mol, ).

- Elemental Analysis : Validates halogen content (Br, Cl).

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular packing or stability of halogenated pyrimidines?

Crystallographic studies reveal that halogen positioning influences stability. For instance, in 4,6-Dichloro-5-methoxypyrimidine, Cl···N interactions create a 3D framework, while Br substituents in similar compounds (e.g., 5-Bromo-2-chloropyrimidine) form hydrogen-bonded dimers via N–H···N interactions . Discrepancies in melting points (e.g., 313–315 K vs. 460–461 K in and ) may arise from polymorphic variations or purity differences. Use differential scanning calorimetry (DSC) to compare thermal profiles and X-ray diffraction to identify polymorphs .

Q. What factors govern regioselectivity in substitution reactions involving this compound?

Regioselectivity depends on:

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) activate adjacent positions for nucleophilic attack.

- Steric Hindrance : The methyl group at C2 may direct reactions to less hindered sites (e.g., C5-Br or C4-Cl).

- Catalytic Conditions : Palladium catalysts promote Suzuki couplings at bromine sites, while chlorine may require harsher conditions (e.g., Cu-mediated Ullmann reactions).

Q. How can researchers address discrepancies in reported reactivity or spectroscopic data for this compound?

Contradictions often stem from:

- Purity Issues : Trace solvents (e.g., acetonitrile in ) or byproducts alter reactivity. Use preparative HPLC or recrystallization (e.g., ethyl acetate/hexane) for purification .

- Experimental Conditions : Temperature/pH variations affect reaction pathways. Replicate studies under standardized conditions (e.g., inert atmosphere, controlled humidity).

- Computational Validation : Density Functional Theory (DFT) calculations can predict NMR shifts or reaction barriers, cross-referenced with experimental data .

Q. What computational methods are suitable for predicting the reactivity of this compound in drug discovery contexts?

- DFT Calculations : Model electrophilic/nucleophilic sites using Fukui indices.

- Molecular Dynamics (MD) : Simulate binding affinities with biological targets (e.g., kinases).

- Docking Studies : Compare halogen-bonding propensity (Br/Cl) with protein active sites, leveraging crystallographic data from analogs .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Storage : Keep at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .

- Handling : Use anhydrous solvents (e.g., DMF, DMSO) for reactions. Avoid prolonged exposure to light or moisture, which may dehalogenate the compound .

Methodological Guidance

- Synthesis Optimization : Use ’s nitro-reduction protocol (stannous chloride/HCl) as a template, adapting stoichiometry for bromine/chlorine retention.

- Data Validation : Cross-reference crystallographic () and spectroscopic () data with PubChem/GSRS entries () to resolve ambiguities.

- Safety : Adhere to GHS guidelines () for acute toxicity (Oral Tox. 3) and environmental hazards (WGK 3).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.